Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
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Overview
Description
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via reductive amination or nucleophilic substitution reactions.
Methoxylation: The methoxy group at the 3-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Benzyl Protection: The benzyl group can be introduced as a protecting group for the amino or hydroxyl functionalities, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Hydrolyzing Agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Chemical Research: It serves as a model compound for studying stereochemistry, reaction mechanisms, and synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Rel-benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Rel-benzyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Contains a fluorine atom instead of a methoxy group.
Rel-benzyl (3S,4R)-4-amino-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications.
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3/t12-,13+/m1/s1 |
InChI Key |
OMPQDSCQQOWFJN-OLZOCXBDSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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